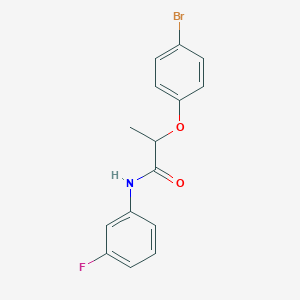
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide, also known as BFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BFP is a small molecule that has been synthesized through a number of different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide is not fully understood, but it is thought to involve the modulation of specific molecular targets in cells. 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been shown to interact with a number of different proteins, including histone deacetylases, which are involved in the regulation of gene expression. 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has also been shown to interact with certain ion channels, which could have implications for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter activity, and the regulation of gene expression. 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has also been shown to have anti-inflammatory effects, which could have implications for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has a number of advantages for use in lab experiments, including its small size, which allows it to penetrate cells and interact with specific molecular targets. 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide is also relatively easy to synthesize, which makes it a cost-effective tool for drug discovery research. However, 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has limitations, including its potential toxicity at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide. One area of research could focus on the development of 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide-based drugs for the treatment of cancer and neurological disorders. Another area of research could focus on the identification of new molecular targets for 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide, which could lead to the discovery of new drugs and therapeutic approaches. Additionally, research could focus on the development of new synthesis methods for 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide, which could improve its efficiency and reduce its potential toxicity.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and pharmacology. In cancer research, 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival. In neuroscience, 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been studied for its potential role in regulating the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders such as depression and anxiety. In pharmacology, 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been studied for its potential use as a drug discovery tool, as it has been shown to interact with a number of different molecular targets.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10(20-14-7-5-11(16)6-8-14)15(19)18-13-4-2-3-12(17)9-13/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALBHNDGYWUKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



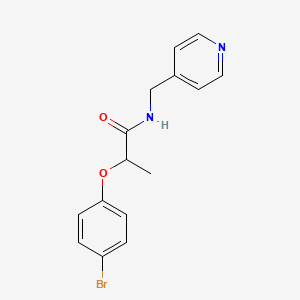
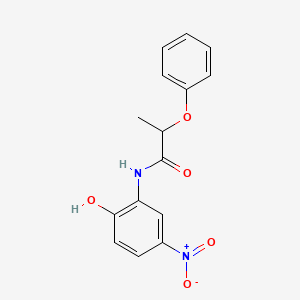
![1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)
![3-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4111945.png)
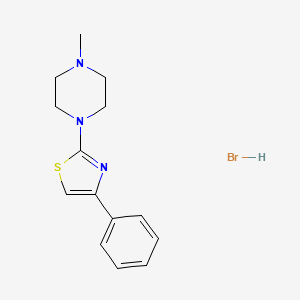
![5-[1-(4-bromophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4111959.png)
![2-(4-chloro-2-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111964.png)
![3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid](/img/structure/B4111969.png)
![3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111989.png)
![N-[4-(benzoylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4112005.png)
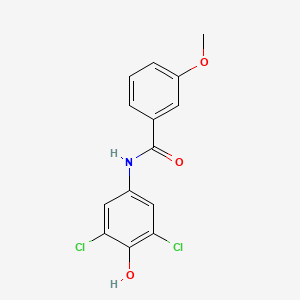
![2-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4112018.png)
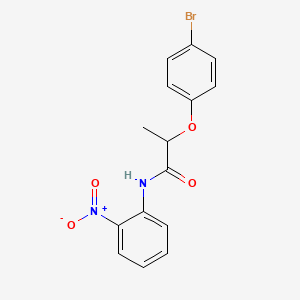
![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B4112047.png)